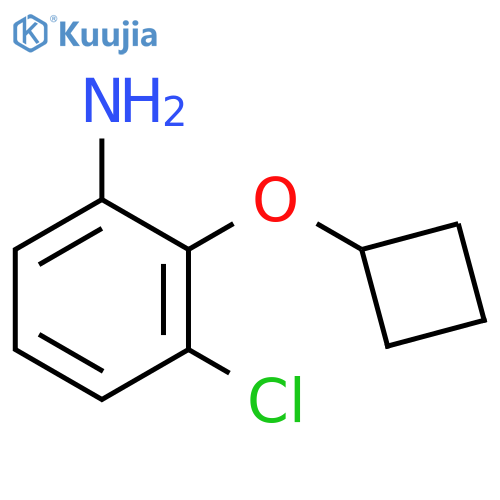Cas no 1249711-25-8 (3-chloro-2-cyclobutoxyaniline)

3-chloro-2-cyclobutoxyaniline structure
商品名:3-chloro-2-cyclobutoxyaniline
3-chloro-2-cyclobutoxyaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 3-chloro-2-(cyclobutyloxy)-
- 3-Chloro-2-cyclobutoxyaniline
- 1249711-25-8
- EN300-1294596
- AKOS011395979
- CS-0284167
- 3-chloro-2-cyclobutoxyaniline
-
- インチ: 1S/C10H12ClNO/c11-8-5-2-6-9(12)10(8)13-7-3-1-4-7/h2,5-7H,1,3-4,12H2
- InChIKey: KQLKSIXUMQDNEY-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=CC(Cl)=C1OC1CCC1
計算された属性
- せいみつぶんしりょう: 197.0607417g/mol
- どういたいしつりょう: 197.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.277±0.06 g/cm3(Predicted)
- ふってん: 320.3±22.0 °C(Predicted)
- 酸性度係数(pKa): 3.75±0.10(Predicted)
3-chloro-2-cyclobutoxyaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294596-2500mg |
3-chloro-2-cyclobutoxyaniline |
1249711-25-8 | 2500mg |
$1370.0 | 2023-09-30 | ||
| Enamine | EN300-1294596-250mg |
3-chloro-2-cyclobutoxyaniline |
1249711-25-8 | 250mg |
$642.0 | 2023-09-30 | ||
| Enamine | EN300-1294596-100mg |
3-chloro-2-cyclobutoxyaniline |
1249711-25-8 | 100mg |
$615.0 | 2023-09-30 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354837-500mg |
3-Chloro-2-cyclobutoxyaniline |
1249711-25-8 | 98% | 500mg |
¥22809.00 | 2024-08-09 | |
| Enamine | EN300-1294596-1000mg |
3-chloro-2-cyclobutoxyaniline |
1249711-25-8 | 1000mg |
$699.0 | 2023-09-30 | ||
| Enamine | EN300-1294596-10000mg |
3-chloro-2-cyclobutoxyaniline |
1249711-25-8 | 10000mg |
$3007.0 | 2023-09-30 | ||
| Enamine | EN300-1294596-500mg |
3-chloro-2-cyclobutoxyaniline |
1249711-25-8 | 500mg |
$671.0 | 2023-09-30 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354837-250mg |
3-Chloro-2-cyclobutoxyaniline |
1249711-25-8 | 98% | 250mg |
¥23680.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354837-100mg |
3-Chloro-2-cyclobutoxyaniline |
1249711-25-8 | 98% | 100mg |
¥20908.00 | 2024-08-09 | |
| Enamine | EN300-1294596-1.0g |
3-chloro-2-cyclobutoxyaniline |
1249711-25-8 | 1g |
$0.0 | 2023-06-06 |
3-chloro-2-cyclobutoxyaniline 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
1249711-25-8 (3-chloro-2-cyclobutoxyaniline) 関連製品
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
